molecular formula C12H12N2O2S B2742887 6-Pyrrolidin-1-yl-[1,3]dioxolo[4,5-f][1,3]benzothiazole CAS No. 863001-61-0

6-Pyrrolidin-1-yl-[1,3]dioxolo[4,5-f][1,3]benzothiazole

Cat. No. B2742887
CAS RN: 863001-61-0
M. Wt: 248.3
InChI Key: GDINJVIMUHTVEQ-UHFFFAOYSA-N
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Description

Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to create compounds for the treatment of human diseases . The benzothiazole group is another important heterocyclic compound with a wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthesis of benzothiazoles can be achieved through several methods, including condensation of 2-aminothiophenol with aldehydes .


Molecular Structure Analysis

The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The benzothiazole group also contributes to the structural diversity of the molecule .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine and benzothiazole derivatives can be influenced by various factors, including steric factors and the spatial orientation of substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine and benzothiazole derivatives can be influenced by various factors, including the presence of different substituents and the stereochemistry of the molecule .

Scientific Research Applications

Anticonvulsant Activity

6-Pyrrolidin-1-yl-[1,3]dioxolo[4,5-f][1,3]benzothiazole: has been investigated for its anticonvulsant properties. Researchers synthesized this compound using a one-pot three-component reaction, yielding [1,3]dioxolo[4′,5′:6,7]chromeno[2,3-b]pyridines. These analogs were screened for anticonvulsant activity using MES (maximal electroshock seizure) and sc PTZ (pentylenetetrazole) tests. Notably, compound 4h demonstrated significant therapeutic efficacy with minimal toxicity, making it a potential lead for future neurotherapeutic agents .

Fluorescent Dyes

The core structure of 6-Pyrrolidin-1-yl-[1,3]dioxolo[4,5-f][1,3]benzothiazole and its derivatives have been explored for their use as fluorescent dyes. Starting from commercially available reactants (such as sesamol and 1,2,4,5-tetrachlorobenzene), the core unit can be efficiently synthesized. These compounds exhibit interesting photophysical properties and may find applications in fluorescence-based assays and imaging techniques .

Molecular Modeling Studies

Researchers have also conducted molecular dynamic simulations to understand the interactions of compound 4h with the GABA A receptor. These studies revealed favorable thermodynamic behavior and stable interactions, supporting its potential as a neurotherapeutic agent .

Other Potential Applications

While the above fields are well-documented, further research is needed to explore additional applications of this compound. Its unique structure suggests potential in various areas, such as drug discovery, materials science, and chemical biology.

Safety and Hazards

Pyrrolidine and benzothiazole derivatives can cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

The development of new pyrrolidine and benzothiazole derivatives with different biological profiles is an active area of research in medicinal chemistry .

properties

IUPAC Name

6-pyrrolidin-1-yl-[1,3]dioxolo[4,5-f][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-2-4-14(3-1)12-13-8-5-9-10(16-7-15-9)6-11(8)17-12/h5-6H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDINJVIMUHTVEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=CC4=C(C=C3S2)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Pyrrolidin-1-yl-[1,3]dioxolo[4,5-f][1,3]benzothiazole

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